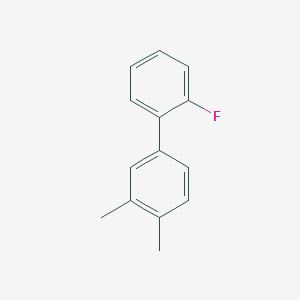
2-Fluoro-3',4'-dimethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and two methyl groups attached to the other. The presence of the fluorine atom and methyl groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Diazotization and Coupling: Aniline derivatives can be diazotized using isopropyl nitrite, followed by coupling with benzene derivatives in the presence of a copper catalyst.
Analyse Chemischer Reaktionen
2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl has several applications in scientific research, including:
Medicinal Chemistry: Biphenyl derivatives are used in the development of pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals, which are essential components in display technologies.
Agriculture: It serves as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The exact mechanism depends on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
2-Fluoro-1,1’-biphenyl: Lacks the methyl groups, resulting in different chemical reactivity and applications.
3,4’-Dimethyl-1,1’-biphenyl: Lacks the fluorine atom, which affects its electronic properties and reactivity.
2,4’-Dimethyl-1,1’-biphenyl: Similar structure but different substitution pattern, leading to variations in chemical behavior.
These comparisons highlight the unique properties of 2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
89346-52-1 |
|---|---|
Molekularformel |
C14H13F |
Molekulargewicht |
200.25 g/mol |
IUPAC-Name |
4-(2-fluorophenyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C14H13F/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h3-9H,1-2H3 |
InChI-Schlüssel |
BYZLZBXIUSVIJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


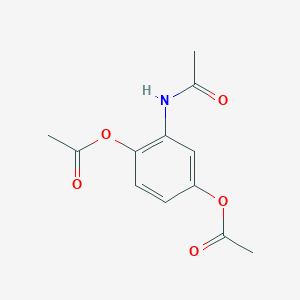

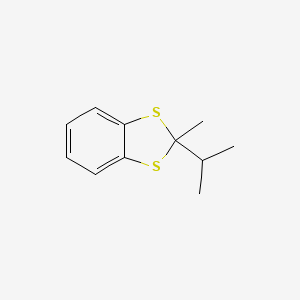
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)
![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
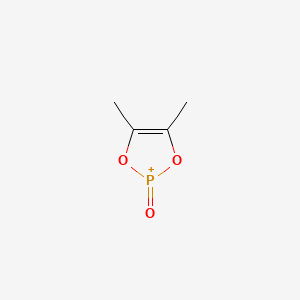
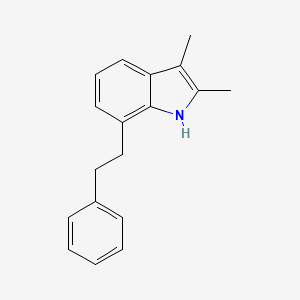

![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
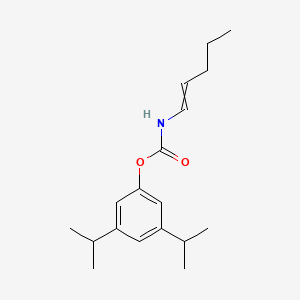
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
